molecular formula C15H21NO2S B3941557 methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate

methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate

Cat. No. B3941557
M. Wt: 279.4 g/mol
InChI Key: CYWXANUFSJHAIH-UHFFFAOYSA-N
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Description

Methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. In medicinal chemistry, methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate has been investigated for its potential as a novel anti-cancer agent. Studies have shown that methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate exhibits potent anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate is not fully understood. However, studies have suggested that methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate may exert its anti-cancer activity through the inhibition of tubulin polymerization, which is essential for cell division. methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate has been shown to have several biochemical and physiological effects. Studies have demonstrated that methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate has several advantages for lab experiments, including its potent anti-proliferative activity against cancer cells, its ability to induce apoptosis, and its anti-inflammatory and antioxidant effects. However, methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate research. One area of interest is the development of methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate-based anti-cancer drugs. Studies have shown that methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate has potent anti-cancer activity, and further research is needed to develop methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate's potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate's mechanism of action and its effects on various cellular pathways.
Conclusion
In conclusion, methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate has been extensively studied for its potential as a novel anti-cancer agent, as well as its potential therapeutic applications for other diseases. While methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and develop methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate derivatives with improved pharmacokinetic properties and reduced toxicity.

properties

IUPAC Name

methyl 2-(3-methylphenyl)-2-(thian-4-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-11-4-3-5-12(10-11)14(15(17)18-2)16-13-6-8-19-9-7-13/h3-5,10,13-14,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWXANUFSJHAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)OC)NC2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3-methylphenyl)(tetrahydro-2H-thiopyran-4-ylamino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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